![molecular formula C18H19Cl2N3O B2995181 3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235324-52-3](/img/structure/B2995181.png)
3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .
Molecular Structure Analysis
The molecular structure of “3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is complex, with multiple rings and functional groups. The compound contains a benzamide group, a pyridine ring, and a piperidine ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research often explores the synthesis and structural characterization of complex organic compounds, including benzamides and piperidine derivatives. These studies contribute to understanding the molecular interactions and stability of new compounds. For instance, the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone showcases the development of anti-inflammatory and analgesic agents, highlighting the utility of benzamides in synthesizing biologically active molecules (Abu‐Hashem et al., 2020).
Receptor Binding Studies
Compounds structurally similar to "3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide" are frequently examined for their interaction with various receptors, aiding in the development of new therapeutic agents. For example, SR141716A's inverse agonist activity at the human cannabinoid CB1 receptor illustrates how piperidine derivatives can inform receptor-targeted drug design (Landsman et al., 1997).
Pharmacological Applications
Benzamide derivatives, including those incorporating piperidine and pyridine groups, are investigated for various pharmacological effects. Such research often aims to develop new drugs with improved efficacy and safety profiles. The design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists showcase this approach, demonstrating the potential for gastrointestinal motility improvement (Sonda et al., 2003).
Antimicrobial and Anticancer Activity
Synthesis and evaluation of heterocyclic compounds for their antibacterial and anticancer properties are crucial areas of research. Compounds with a basis in benzamide chemistry, like "3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide," are often assessed for their potential to inhibit the growth of various pathogens and cancer cell lines, highlighting the broader applicability of such molecules in developing new therapeutic agents (Bondock & Gieman, 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to target protein kinases such as the serine/threonine-protein kinase b-raf .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target proteins, thereby disrupting the normal functioning of these proteins .
Result of Action
Inhibition of protein kinases like b-raf could potentially disrupt cell signaling pathways, affecting processes such as cell growth and differentiation .
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-9-14(10-16(20)11-15)18(24)22-12-13-4-7-23(8-5-13)17-3-1-2-6-21-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNORQAMYNCKWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.